Mal-NH-PEG2-BCN
Description
Structure
2D Structure
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O7/c28-21(9-12-27-22(29)7-8-23(27)30)25-10-13-32-15-16-33-14-11-26-24(31)34-17-20-18-5-3-1-2-4-6-19(18)20/h7-8,18-20H,3-6,9-17H2,(H,25,28)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCRQFMPRIJWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Components and Mechanistic Principles of Mal Nh Peg2 Bcn Functionality
Maleimide (B117702) Moiety: Reactivity Profile and Thiol-Selective Conjugation Modalities
The maleimide group is a widely used functional group in bioconjugation due to its high reactivity and selectivity towards thiols, particularly cysteine residues in peptides and proteins rsc.orgresearchgate.net. The reaction involves a nucleophilic Michael-type addition of a thiol group to the electron-deficient carbon-carbon double bond of the maleimide ring actascientific.comrsc.org.
Kinetics and Selectivity of Thiol-Maleimide Michael Addition
The thiol-maleimide reaction is generally considered a "click-type" reaction known for its efficiency and selectivity researchgate.net. The reaction proceeds under mild conditions, including physiological pH researchgate.net. The reaction rate can be influenced by factors such as solvent, initiator, and the specific thiol involved rsc.org. Computational and kinetic studies indicate that the reaction mechanism can follow base-, nucleophile-, or ion pair-initiated pathways, or a combination thereof, depending on the reaction conditions rsc.org.
The reaction is highly chemoselective for thiols over other nucleophilic amino acids under carefully controlled conditions researchgate.net. However, the reactivity of sulfhydryl groups can be modulated by the local protein environment, including structure, conformation, neighboring groups, and pH ucl.ac.uk. The reactive species is the thiolate anion (S⁻), rather than the thiol (SH) itself ucl.ac.uk. Increasing the pH of the reaction medium up to 7.5 can accelerate the reaction rate by increasing the concentration of the thiolate form; however, at pH values above 7.5, amine groups may begin to compete with thiols for reaction with the maleimide researchgate.net.
While the thiol-maleimide addition is efficient, the resulting thiosuccinimide linkage can be susceptible to hydrolysis and retro-Michael addition, particularly at higher pH or in the presence of competing thiols rsc.orgresearchgate.net. This can lead to the release of the conjugated molecule or thiol exchange with other cysteine-containing species, such as albumin in serum rsc.org.
Strategies for Control of Maleimide Reactivity in Complex Biological Milieu
Controlling maleimide reactivity in complex biological environments is crucial for achieving specific and stable bioconjugates. While the inherent reactivity of maleimides towards thiols is high, the stability of the resulting thiosuccinimide adduct can be a limitation rsc.orgresearchgate.net.
Strategies to influence the thiol-maleimide reaction kinetics and improve conjugate stability have been explored. These include modifying the maleimide structure or carefully controlling reaction conditions such as pH, buffer concentration, and the presence of catalytic bases rsc.orgnih.gov. For instance, using weaker bases or incorporating electronegative groups near the reaction site can slow down the reaction rate nih.gov. Research has also focused on developing next-generation maleimide reagents designed to form more robust linkages or enable reversible conjugation and disulfide re-bridging researchgate.netucl.ac.uk.
Bicyclononyne (BCN) Moiety: Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN moiety in Mal-NH-PEG2-BCN is a strained cyclooctyne (B158145) derivative that participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction wikipedia.orgwmocollege.ac.in. This reaction allows for the efficient and bioorthogonal conjugation of the BCN-functionalized molecule with azide-tagged molecules wikipedia.orgresearchgate.net.
Mechanistic Characterization and Kinetic Parameters of BCN-Azide Reactions
The SPAAC reaction between a strained alkyne like BCN and an azide (B81097) is a [3+2] cycloaddition that forms a stable triazole ring wmocollege.ac.inacs.org. The reaction is driven by the release of ring strain in the cyclic alkyne, which lowers the activation barrier and allows the reaction to proceed without a metal catalyst nih.gov. BCN, or bicyclo[6.1.0]non-4-yne, is a commonly used strained alkyne for SPAAC acs.orgresearchgate.net.
The kinetics of BCN-azide reactions have been characterized, with reaction rates varying depending on the specific azide and reaction conditions acs.orgnih.gov. Studies have shown that BCN reacts with azides via a mechanism that can be influenced by the electronic properties of the azide nih.gov. For example, the reaction rate between BCN and benzyl (B1604629) azide has been reported as 0.07 M⁻¹s⁻¹, while with the more electron-poor phenyl azide, BCN reacts approximately 6 times faster than DBCO acs.orgnih.gov. Modifying the BCN structure, such as the addition of a hydroxyl group (BCN-OH), can also influence reaction kinetics, leading to faster reaction rates with certain azides acs.org.
Advantages of Copper-Free Bioorthogonal Click Chemistry in Biological Systems
A significant advantage of using the BCN moiety for SPAAC is that it is a copper-free click chemistry method wikipedia.orgwmocollege.ac.in. The traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), while fast and efficient, requires a copper(I) catalyst, which can be toxic to living cells and interfere with biological processes wmocollege.ac.inresearchgate.net. The absence of a metal catalyst in SPAAC eliminates the risk of cytotoxicity and oxidative damage, making it well-suited for bioconjugation in sensitive biological systems, including live cells and organisms wmocollege.ac.inresearchgate.netnih.gov.
SPAAC is considered a bioorthogonal reaction because its reactive handles (strained alkynes and azides) are generally inert to the functional groups commonly found in biological systems, allowing the reaction to occur selectively within complex biological milieu without interfering with native biochemical pathways wmocollege.ac.innih.gov. This bioorthogonality is crucial for applications such as molecular imaging, protein labeling, and the development of antibody-drug conjugates (ADCs) in biological contexts wikipedia.orgwmocollege.ac.in.
Comparative Analysis of BCN Reactivity with Other Strained Cycloalkynes (e.g., DBCO, Tetrazines)
BCN is one of several strained cycloalkynes used in SPAAC, alongside others like dibenzocyclooctyne (DBCO) and trans-cyclooctene (B1233481) (TCO) acs.orgresearchgate.net. While SPAAC reactions are generally slower than the inverse electron-demand Diels-Alder (iEDDA) reactions involving tetrazines acs.org, they offer advantages in terms of biocompatibility due to being copper-free wmocollege.ac.in.
Comparing BCN and DBCO, studies have shown variations in their reaction rates depending on the azide counterpart acs.orgnih.gov. For instance, DBCO may react faster with benzyl azide, while BCN can be more reactive with electron-poor azides like phenyl azide acs.orgnih.gov. BCN is often noted for its smaller size and lower lipophilicity compared to DBCO, which can be advantageous in certain biological applications bldpharm.com.
Tetrazines, used in iEDDA reactions with strained alkenes like TCO or BCN, exhibit significantly faster kinetics than SPAAC reactions, with rate constants ranging from 1 to 10⁶ M⁻¹s⁻¹ acs.org. This rapid reactivity makes tetrazine ligations particularly useful for applications requiring fast labeling or conjugation acs.org. However, the choice between BCN (SPAAC) and tetrazine-based click chemistry depends on the specific application, considering factors such as desired reaction speed, biocompatibility requirements, and the nature of the biomolecule being modified acs.org.
Polyethylene (B3416737) Glycol (PEG) Spacer: Role in Bioconjugate Characteristics and Reaction Environment
Polyethylene glycol (PEG) spacers, also known as PEG linkers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units (−CH₂−CH₂−O−) chempep.com. They are widely used in bioconjugation due to their unique properties, including water solubility, biocompatibility, flexibility, and low immunogenicity chempep.comthermofisher.com. In linkers like this compound, the PEG spacer serves as a flexible bridge connecting the reactive functional groups (maleimide and BCN) axispharm.com. This connection is crucial for facilitating the conjugation of different molecular entities, such as biomolecules, drugs, or nanoparticles axispharm.com.
The incorporation of a PEG spacer imparts several beneficial properties to the resulting bioconjugate. These include increased solubility, enhanced stability, and reduced immunogenicity compared to conjugates formed with non-PEG spacers thermofisher.comaxispharm.comresearchgate.net. The hydrophilic nature of PEG, stemming from its ethylene oxide units forming hydrogen bonds with water, significantly increases the solubility of often hydrophobic molecules or conjugates in aqueous environments chempep.comaxispharm.comrsc.orginterchim.fr. This enhanced solubility can improve the handling and application of bioconjugates in biological systems axispharm.com.
Furthermore, PEG linkers contribute to the stability of bioconjugates by protecting the conjugated molecules from aggregation and degradation axispharm.comresearchgate.netrsc.org. The flexible nature of the PEG chain allows it to form a hydrated shield around the conjugated molecule, which can reduce enzymatic degradation and prevent opsonization, thereby increasing the circulation time in vivo researchgate.neteuropeanpharmaceuticalreview.comscispace.com.
Influence of PEG Chain Length on Bioconjugate Hydrophilicity, Flexibility, and Steric Hindrance
The length of the PEG chain in a linker like this compound (which specifically contains a PEG2 spacer, meaning two ethylene glycol units) plays a significant role in determining the properties of the resulting bioconjugate. Generally, increasing the PEG chain length leads to increased hydrophilicity and water solubility of the conjugate axispharm.cominterchim.fr. This is due to the greater number of ethylene oxide units capable of interacting with water molecules scispace.com.
The flexibility of the PEG chain is also influenced by its length. Longer PEG chains are generally more flexible, providing greater conformational freedom to the conjugated molecules chempep.comnih.gov. This flexibility can be important for the proper folding and function of conjugated biomolecules nih.gov. However, in some cases, excessive flexibility from very long PEG chains can potentially interfere with the binding of the conjugated molecule to its target rsc.org.
Steric hindrance is another critical factor affected by PEG chain length. The PEG chain creates a hydrated volume around the conjugated molecule, effectively shielding it scispace.comnih.gov. This steric shielding can reduce non-specific binding, minimize interactions with the immune system, and decrease renal clearance, thereby prolonging the half-life of the conjugate in the bloodstream researchgate.neteuropeanpharmaceuticalreview.comscispace.com. Longer PEG chains provide a more potent steric hindrance effect than shorter ones rsc.org. For instance, studies have shown that increasing PEG size leads to a linear increase in the hydrodynamic radius of a protein conjugate, significantly increasing its effective size nih.gov. This increased hydrodynamic volume is a key factor in reducing renal filtration researchgate.neteuropeanpharmaceuticalreview.com.
However, the extent of steric hindrance also depends on the conformation of the PEG chain, which can be influenced by factors such as grafting density rsc.org. While longer chains offer greater shielding, there can be a point where very long chains might lead to entanglement or other effects that could potentially reduce binding efficiency to targets rsc.org.
Data illustrating the impact of PEG chain length on hydrodynamic radius and chromatographic behavior of PEGylated proteins highlights these effects. For example, increasing PEG size increases the resolution in size exclusion chromatography due to the increased size of the PEGylated protein and affects elution in ion-exchange chromatography due to altered surface charge and steric hindrance nih.gov.
Illustrative Data Table (Conceptual - Data based on search results):
| PEG Chain Length (kDa) | Conjugate Hydrodynamic Radius (nm) | Effect on Renal Clearance | Steric Shielding Effect |
| Short (e.g., PEG2) | Moderate | Moderate reduction | Moderate |
| Medium (e.g., PEG12) | Increased | Increased reduction | Increased |
| Long (e.g., PEG20) | Significantly Increased | Significant reduction | Significant |
Impact of PEGylation Strategies on Bioconjugation Efficiency and Product Heterogeneity
PEGylation strategies, which involve the covalent attachment of PEG to a molecule, significantly impact both the efficiency of the bioconjugation reaction and the heterogeneity of the final product fujifilm.comacs.org. The choice of reactive groups on the PEG linker, such as the maleimide and BCN groups in this compound, dictates the types of functional groups on the target molecule that can be conjugated axispharm.comaxispharm.com. Maleimide specifically reacts with thiol groups, while BCN undergoes click chemistry with azides axispharm.com.
Traditional PEGylation methods, often targeting readily available functional groups like lysine (B10760008) residues (via amine reactivity), can lead to heterogeneous mixtures of conjugates with varying numbers of PEG chains attached at different sites on the molecule europeanpharmaceuticalreview.comacs.orgrsc.org. This polydispersity can result in challenges during purification and potentially affect the biological activity and pharmacokinetic properties of the conjugate acs.orgrsc.org. The heterogeneity arises from the presence of multiple reactive sites on the protein surface and variations in the exact size and location of conjugated PEGs researchgate.netacs.org.
The development of site-specific PEGylation strategies aims to overcome this heterogeneity by targeting specific, unique functional groups or engineered sites on the molecule fujifilm.comrsc.org. Using heterobifunctional linkers like this compound, which react with distinct functional groups, allows for more controlled and specific conjugation. For example, conjugating to introduced cysteine residues (via maleimide) or azide-modified sites (via BCN) can lead to more homogeneous products with PEG attached at defined locations scispace.comrsc.org.
Optimizing reaction conditions, including pH and reactant concentrations, is also crucial for improving bioconjugation efficiency and reducing heterogeneity europeanpharmaceuticalreview.comfujifilm.com. The availability of pure, discrete-length PEG derivatives with specific functionalizations has further contributed to achieving more controlled conjugations and improved product profiles interchim.freuropeanpharmaceuticalreview.com.
Despite advancements, achieving complete homogeneity can still be challenging, and assessment of heterogeneity remains an important aspect of bioconjugate characterization fujifilm.com. Techniques to optimize reactions and purification methods are continuously being developed to minimize product heterogeneity and ensure consistent conjugate properties fujifilm.comacs.org.
Mechanistic and Performance Evaluation of Mal Nh Peg2 Bcn Mediated Bioconjugations
Quantitative Assessment of Thiol-Maleimide Ligation Efficiency and Stability
The thiol-maleimide ligation is a widely used reaction for conjugating maleimide-activated molecules to thiol-containing biomolecules, forming a stable thioether linkage. broadpharm.comchemrxiv.org This reaction is typically efficient and selective for thiols, particularly at slightly acidic to neutral pH conditions, generally between pH 6.5 and 7.5. broadpharm.com
However, the stability of the resulting succinimidyl thioether linkage can be a critical consideration, particularly under physiological conditions or in the presence of competing thiols like glutathione (B108866) (GSH). nih.govd-nb.info The retro-Michael reaction is a known pathway for the degradation of maleimide-thiol adducts, leading to the reversal of the conjugation and the potential release of the conjugated molecule. chemrxiv.orgd-nb.info This retro-Michael reaction can be influenced by factors such as pH, temperature, and the presence of excess thiols. d-nb.info Strategies to improve the stability of thiol-maleimide conjugates, such as the formation of a thiazine (B8601807) structure with N-terminal cysteine, have been investigated to mitigate the retro-Michael reaction and thiol exchange. nih.gov
While specific quantitative data on the ligation efficiency and stability of the maleimide (B117702) group within Mal-NH-PEG2-BCN is not extensively detailed in the provided search results, the general principles governing thiol-maleimide chemistry apply. The efficiency of the ligation is influenced by factors such as the concentration of the reactants, reaction time, temperature, and steric accessibility of the thiol group on the biomolecule researchgate.net. The stability of the thioether bond formed by the maleimide of this compound would be subject to the same limitations regarding retro-Michael reaction and thiol exchange as other maleimide-based linkers.
Illustrative Data Table: Thiol-Maleimide Ligation Efficiency (General Principles)
| Thiol Concentration | Maleimide Concentration | pH | Temperature (°C) | Reaction Time | Illustrative Efficiency (%) |
| X µM | 1.5X µM | 7.0 | 25 | 1 hour | >90 (under ideal conditions) |
| X µM | 1.1X µM | 7.0 | 25 | 1 hour | ~80-90 (influenced by steric hindrance) researchgate.net |
| X µM | 1.5X µM | 8.0 | 25 | 1 hour | Lower (increased hydrolysis/thiol exchange) broadpharm.comd-nb.info |
Note: This table presents illustrative data based on general principles of thiol-maleimide chemistry and factors influencing efficiency. Specific values for this compound would depend on the specific biomolecule and reaction conditions.
Kinetic Studies of BCN-Azide Cycloaddition for Optimized Conjugation Conditions
The BCN group in this compound is designed for copper-free click chemistry with azide-containing molecules via the strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.combroadpharm.com This reaction forms a stable triazole linkage and is highly valuable for bioconjugation due to its bioorthogonality and the absence of a cytotoxic metal catalyst, making it suitable for applications in biological systems, including live cells. broadpharm.comissuu.com
Kinetic studies of SPAAC reactions involving cyclooctynes like BCN are crucial for optimizing conjugation conditions, including reaction time, temperature, and reactant concentrations. The reaction rate of SPAAC is dependent on the inherent strain of the cyclooctyne (B158145) and the electronic properties of the azide (B81097). nih.gov While SPAAC is slower than copper-catalyzed click chemistry or inverse electron-demand Diels-Alder reactions (e.g., tetrazine-TCO ligation), it is still efficient enough for many bioconjugation applications. issuu.comiris-biotech.de
Factors influencing the kinetics of the BCN-azide cycloaddition include the specific structure of the BCN isomer (endo or exo), the nature of the azide (e.g., aryl or alkyl), and the reaction environment. nih.gov Electron-withdrawing substituents on aryl azides can accelerate the reaction rate with BCN. nih.gov
Optimized conjugation conditions typically involve using an excess of one reactant to drive the reaction to completion, appropriate reaction times to allow sufficient product formation while minimizing potential side reactions, and temperatures compatible with the stability of the biomolecules being conjugated. broadpharm.com SPAAC reactions can be performed effectively in aqueous buffers and at temperatures ranging from 4°C to room temperature. broadpharm.com
Illustrative Data Table: BCN-Azide Reaction Kinetics (General Principles of SPAAC)
| Cyclooctyne (Example) | Azide (Example) | Illustrative Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| BCN | Benzyl (B1604629) Azide | ~0.01 - 0.1 | Rate can be influenced by substituents. nih.gov |
| BCN | Fluorogenic Azide | Higher (for specific probes) | Used for sensitive reaction monitoring. nih.gov |
| DBCO | Benzyl Azide | Higher than BCN | More strained cyclooctyne. issuu.com |
Note: This table presents illustrative data based on general principles and examples from SPAAC literature. Specific kinetic parameters for this compound reacting with a particular azide would require dedicated experimental studies.
Investigation of Reaction Selectivity in Multifunctional Biological Systems
A key advantage of using this compound in bioconjugation is the bioorthogonality of the maleimide-thiol and BCN-azide reactions. This allows for selective modification of biomolecules in complex biological environments containing numerous other functional groups. broadpharm.comconju-probe.com
The maleimide group reacts specifically with free thiol groups (-SH), primarily found in cysteine residues. broadpharm.com While other nucleophiles like amines can react with maleimides, the reaction with thiols is significantly faster and more efficient at physiological pH, enabling selective targeting of cysteine residues, often after reduction of disulfide bonds or through the use of engineered proteins with introduced cysteines.
The BCN group reacts specifically and efficiently with azide groups (-N₃) via SPAAC. broadpharm.comconju-probe.com Importantly, BCN and azide groups are largely inert towards the functional groups commonly found in biological systems, such as amines, carboxyl acids, hydroxyls, and other amino acid side chains. broadpharm.comconju-probe.com This high chemoselectivity is critical for conjugating molecules to target biomolecules within complex biological mixtures or in live cells without undesired side reactions. issuu.comconju-probe.com
While thiols can potentially react with BCN, this reaction is generally slower than the BCN-azide cycloaddition and can be suppressed by the presence of thiol-scavenging reagents if necessary. broadpharm.com The orthogonal nature of the maleimide and BCN functionalities in this compound allows for sequential conjugation steps, where one functional group is reacted first, followed by reaction with the second functional group, without significant cross-reactivity between the two ligation chemistries or with untargeted biomolecules. axispharm.com This enables the creation of well-defined bioconjugates with precise stoichiometry and site-specificity.
Illustrative Data Table: Reaction Selectivity (General Principles)
| Functional Group | Reactivity with Maleimide (pH 6.5-7.5) | Reactivity with BCN (SPAAC) |
| Thiol (-SH) | High | Low (can be suppressed) broadpharm.com |
| Amine (-NH₂) | Moderate (slower than thiol) | Negligible broadpharm.com |
| Azide (-N₃) | Negligible | High broadpharm.com |
| Carboxyl (-COOH) | Negligible | Negligible broadpharm.com |
| Hydroxyl (-OH) | Negligible | Negligible broadpharm.com |
Note: This table illustrates the general selectivity profiles of maleimide and BCN reactions. The relative reactivity can be influenced by specific reaction conditions and the chemical environment.
Role of Reaction Environment (pH, Temperature, Solvent) on Conjugation Yield and Specificity
The efficiency and specificity of bioconjugation reactions mediated by this compound are significantly influenced by the reaction environment, including pH, temperature, and solvent.
For the maleimide-thiol ligation, pH is a critical parameter. The reaction is most efficient and selective for thiols in a slightly acidic to neutral pH range (pH 6.5-7.5). broadpharm.com At more alkaline pH, the maleimide ring can undergo hydrolysis, leading to inactive maleamic acid derivatives, and the selectivity for thiols over other nucleophiles like amines decreases. broadpharm.com Controlling the pH is therefore essential for achieving high conjugation yields and minimizing off-target reactions with amine groups in proteins (e.g., lysine (B10760008) residues).
The BCN-azide cycloaddition (SPAAC) is less sensitive to pH and can be performed over a wider pH range, typically in aqueous buffers compatible with biological molecules. broadpharm.com The reaction proceeds efficiently in various solvents, including aqueous media and mixtures of water with organic co-solvents like DMSO or THF, depending on the solubility of the reactants. broadpharm.comnih.gov
Temperature affects the reaction rates of both ligations. Higher temperatures generally lead to faster reaction kinetics. However, for bioconjugation involving sensitive biomolecules like proteins, lower temperatures (e.g., 4°C or room temperature) are often preferred to maintain their structural integrity and activity. broadpharm.com The SPAAC reaction with BCN can proceed effectively at room temperature or even at 4°C. broadpharm.com
The choice of solvent is also important, particularly for ensuring the solubility of both the linker and the molecules being conjugated. The PEG2 spacer in this compound enhances its solubility in aqueous buffers, which is advantageous for bioconjugation in biological systems. axispharm.combroadpharm.com
Illustrative Data Table: Effect of pH on Maleimide Reactivity (General Trend)
| pH | Maleimide Reactivity with Thiol | Maleimide Hydrolysis | Selectivity for Thiol |
| < 6.5 | Slower | Low | High |
| 6.5-7.5 | High | Low to Moderate | High |
| > 7.5 | High initially, then decreases due to hydrolysis | High | Lower (increased amine reaction) |
Note: This table illustrates the general trend of pH effects on maleimide reactivity. Optimal pH for a specific conjugation may vary.
Theoretical and Computational Approaches for Predicting Reactivity and Conformation
Theoretical and computational methods can play a valuable role in understanding and predicting the behavior of this compound in bioconjugation reactions. These approaches can provide insights into the electronic structure, reactivity, and conformation of the linker molecule and its interactions with target biomolecules.
Computational studies, such as density functional theory (DFT) calculations, can be used to investigate the reaction mechanisms and activation energies of the maleimide-thiol addition and the BCN-azide cycloaddition. This can help in understanding the factors that influence reaction rates and selectivities. upv.es
Molecular dynamics simulations can provide information about the conformational flexibility of the PEG2 spacer and how it affects the accessibility of the reactive groups to their targets. nih.gov The length and flexibility of the PEG linker can influence the efficiency of conjugation by affecting steric hindrance and the effective local concentration of the reactive groups. researchgate.net Computational modeling can help predict the optimal length and composition of PEG linkers for specific bioconjugation applications.
Furthermore, computational approaches can be used to model the interactions between the this compound linker and biomolecules, providing insights into potential binding sites and the impact of conjugation on the biomolecule's structure and function. While specific computational studies on this compound were not found in the provided search results, the application of these methods in related bioconjugation and molecular interaction studies is well-established. nih.govnih.gov These tools can complement experimental studies by providing a deeper understanding of the molecular events underlying the conjugation process and aiding in the rational design of linkers and conjugation strategies.
Illustrative Application of Computational Approaches
| Computational Method | Potential Application for this compound |
| Density Functional Theory | Studying reaction mechanisms and activation energies of maleimide and BCN reactions. upv.es |
| Molecular Dynamics | Analyzing the conformational flexibility of the PEG spacer and its impact on accessibility. |
| Docking Studies | Predicting potential interaction sites between the linker and biomolecules. |
Note: This table outlines potential applications of computational methods based on their general use in chemical and biological studies.
Applications of Mal Nh Peg2 Bcn in Contemporary Chemical Biology Research
Site-Specific Protein and Peptide Functionalization
Site-specific functionalization of proteins and peptides is a cornerstone of chemical biology, enabling the creation of conjugates with defined properties and improved homogeneity. Mal-NH-PEG2-BCN facilitates this by allowing for the directed attachment of molecules to specific sites on proteins or peptides. The maleimide (B117702) group selectively reacts with free thiol groups, commonly present in cysteine residues, under physiological conditions, forming a stable thioether bond axispharm.comfishersci.ca. This reaction can be performed with proteins or peptides containing an accessible cysteine. The BCN group provides a handle for subsequent conjugation with azide-modified molecules via the copper-free SPAAC reaction axispharm.comwikipedia.org. This orthogonal reactivity allows for the sequential or simultaneous attachment of two different entities to a protein or peptide, provided appropriate reactive handles are introduced. This approach offers a level of control over conjugation site and stoichiometry that is often difficult to achieve with traditional random coupling methods, leading to more well-defined and functional bioconjugates iris-biotech.deissuu.com.
Engineering of Advanced Biomolecular Probes for Imaging and Detection
The design and synthesis of advanced biomolecular probes for imaging and detection applications benefit significantly from heterobifunctional linkers like this compound. This linker allows for the precise coupling of a biomolecule, such as an antibody or peptide, to a reporter molecule, including fluorescent dyes, radioisotopes, or affinity tags axispharm.com. By conjugating the biomolecule to one end of this compound (e.g., via the maleimide to a thiol on the biomolecule) and the reporter molecule (modified with an azide) to the other end via the BCN group, researchers can create targeted probes . This controlled conjugation ensures that the biological activity of the targeting molecule is preserved while the reporter is positioned optimally for detection or imaging . The resulting probes are valuable tools for visualizing biological processes, tracking biomolecule localization, and developing sensitive diagnostic assays axispharm.com. The PEG2 spacer can contribute to the probe's solubility and potentially reduce non-specific interactions in complex biological environments.
Construction of Complex Multi-component Bioconjugates
This compound serves as a valuable building block for the construction of complex multi-component bioconjugates. Its orthogonal reactivity allows for the controlled assembly of molecules with multiple distinct components. A prime example is its potential utility in the synthesis of antibody-drug conjugates (ADCs) axispharm.comwikipedia.orgfujifilm.com. While various linkers are employed in ADC technology, a heterobifunctional linker like this compound can facilitate the directed conjugation of a cytotoxic drug payload (functionalized with a thiol or azide) to a modified antibody (bearing the complementary reactive group) axispharm.comfujifilm.com. This enables the creation of more homogeneous ADCs with precise drug-to-antibody ratios, which is a critical factor influencing their therapeutic index fujifilm.com. Beyond ADCs, this compound can be used to assemble other intricate biomolecular constructs, such as conjugates involving proteins, peptides, nucleic acids, or synthetic polymers, facilitating the development of novel research tools and potential therapeutic agents. The PEG component enhances the solubility and can influence the pharmacokinetic properties of these complex assemblies jenkemusa.comresearchgate.net.
Surface Functionalization of Nanoparticles and Biomaterials for Research Applications
The surface functionalization of nanoparticles and biomaterials is essential for tailoring their interactions with biological systems and expanding their applications in research. This compound provides a versatile means for achieving this functionalization. The maleimide group can be used to attach biomolecules to surfaces that have been modified to display thiol groups fishersci.caaxispharm.com. Alternatively, the BCN group can react with azide-functionalized surfaces or with azide-modified biomolecules immobilized on a surface . This capability allows for the creation of bio-interactive surfaces with precisely oriented and immobilized biomolecules, which are useful for studying cell-material interactions, developing biosensors, and engineering scaffolds for tissue engineering nih.gov. Functionalized nanoparticles, such as liposomes or polymeric nanoparticles, can be modified using this compound to attach targeting ligands (via one reactive handle) and other functional molecules like imaging agents or therapeutic payloads (via the other handle), enabling targeted delivery and imaging applications . The PEG component improves the hydrophilicity and biocompatibility of the modified surfaces and nanoparticles, reducing non-specific adsorption and potentially mitigating immune responses researchgate.net.
Contributions to Novel Bioorthogonal Chemistry Platforms
The unique combination of a maleimide and a BCN group within this compound makes it a significant contributor to the advancement of novel bioorthogonal chemistry platforms. Bioorthogonal reactions are chemical reactions that can occur efficiently and selectively within complex biological systems, such as live cells or organisms, without interfering with endogenous biochemical processes confluore.com. The maleimide-thiol reaction and the BCN-azide SPAAC reaction are both highly selective and largely bioorthogonal to the functional groups commonly present in biological environments axispharm.comfishersci.cawikipedia.orgconfluore.com. The presence of both functionalities on a single linker molecule allows for the development of sophisticated multi-step bioorthogonal labeling and conjugation strategies confluore.com. Researchers can perform sequential or orthogonal reactions to attach different molecules to biological targets with high precision. The copper-free nature of the BCN-azide click reaction is particularly advantageous for in vivo and in cellulo applications, as it avoids the cytotoxicity associated with copper ions used in traditional click chemistry methods wikipedia.orgconju-probe.com. This orthogonal reactivity profile makes this compound a valuable tool for probing biological systems and constructing complex biomolecular architectures in a controlled manner.
Future Perspectives and Unexplored Research Avenues for Mal Nh Peg2 Bcn
Design and Synthesis of Next-Generation Mal-NH-PEG2-BCN Derivatives with Enhanced Reactivity or Specificity
Future research can focus on modifying the core structure of this compound to optimize its reactivity and specificity for particular bioconjugation targets. This could involve altering the PEG spacer, modifying the maleimide (B117702) or BCN functionalities, or incorporating additional chemical handles.
Modifications to the PEG spacer length or architecture (e.g., branched PEGs) could influence the solubility, pharmacokinetics, and biodistribution of resulting bioconjugates. caldic.com Studies on other PEGylated linkers have shown that linker length can significantly affect targeting properties. diva-portal.orggoogle.com Designing derivatives with varied PEG lengths could allow for fine-tuning the properties of this compound conjugates for specific applications.
Enhancing the reactivity of the BCN group through structural modifications, as demonstrated with other strained alkynes like dibenzocyclooctyne (DBCO) and diazacyclononyne (DACN), could lead to faster click chemistry kinetics, enabling more efficient labeling, especially at low concentrations or in challenging biological environments. iris-biotech.deissuu.com Conversely, tuning the reactivity could also be explored for controlled reaction rates.
Introducing modified maleimide groups could offer altered reactivity towards thiols or enable conjugation to different functional groups, expanding the range of biomolecules that can be targeted. Furthermore, the design of derivatives incorporating cleavable linkers within the PEG chain or adjacent to the reactive groups could allow for controlled release of conjugated molecules, a desirable feature for drug delivery systems.
Development of Orthogonal Bioconjugation Strategies Utilizing this compound
This compound's inherent heterobifunctional nature allows for sequential or simultaneous conjugation of two different molecules to a single target or the creation of complex architectures. Future work can delve deeper into developing sophisticated orthogonal strategies that leverage the distinct reactivity of the maleimide and BCN groups alongside other bioorthogonal reactions. scigine.com
Exploring the compatibility of this compound with additional click chemistry partners or other highly selective reactions could enable multi-component bioconjugations with precise control over the attachment of multiple payloads or probes. For instance, combining the maleimide-thiol and BCN-azide reactions with a third orthogonal reaction (e.g., tetrazine ligation or Staudinger ligation) could allow for the site-specific attachment of three different entities. scigine.com
Research could focus on optimizing reaction conditions to ensure high efficiency and selectivity when performing multiple conjugations in parallel or in sequence, particularly in complex biological mixtures or in situ. This includes investigating solvent systems, temperature, pH, and the order of reagent addition to minimize undesired side reactions and maximize the yield of the desired multi-conjugate products. nih.gov
Advanced Characterization Techniques for this compound Bioconjugates
As the complexity of this compound bioconjugates increases, so does the need for advanced characterization techniques to confirm their structure, purity, and functional integrity. Future research should focus on adapting and developing analytical methods specifically tailored for these complex molecules.
Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be crucial for confirming the successful conjugation and determining the precise stoichiometry of the attached molecules. Gel electrophoresis and chromatography methods (e.g., SEC-MALS, HPLC) can provide information on the size, homogeneity, and aggregation state of the bioconjugates. malvernpanalytical.com
Expansion of Applications in Synthetic Biology and Mechanistic Biological Studies
The bioorthogonal nature of the BCN group in this compound makes it a powerful tool for applications in synthetic biology and for probing biological mechanisms in situ or in vivo. scigine.com Future research can explore the expanded use of this compound in these dynamic fields.
This compound can be utilized to site-specifically modify proteins, nucleic acids, or other biomolecules within living systems without interfering with native cellular processes. scigine.com This allows for the creation of engineered biomolecules with novel functions or the introduction of probes to study their localization, interactions, and dynamics in real-time.
Q & A
Q. How to ensure reproducibility of this compound-based experiments across labs?
- Methodological Answer :
- Detailed Protocols : Document buffer composition, centrifugation speeds, and quenching steps.
- Inter-Lab Validation : Share characterized linker batches and reference proteins (e.g., BSA-thiol).
- Metadata Reporting : Adhere to NIH guidelines for preclinical studies, including raw data deposition in public repositories .
Table 1: Reaction Optimization Parameters for this compound
| Parameter | Optimal Range | Impact on Conjugation Efficiency |
|---|---|---|
| pH | 6.5–7.0 | Higher pH accelerates hydrolysis |
| Temperature | 4°C | Reduces maleimide degradation |
| Molar Ratio (Linker:Protein) | 3:1 | Minimizes aggregation |
| Reaction Time | 12–16 hours | Balances yield and specificity |
| Solvent | PBS + 5% DMSO | Maintains protein stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
